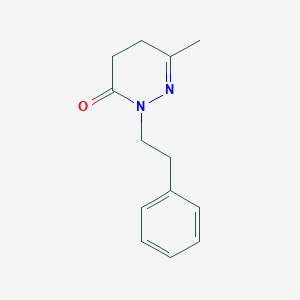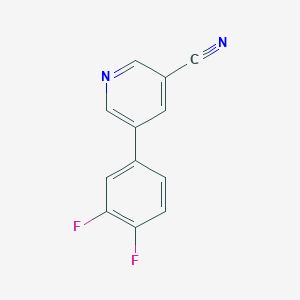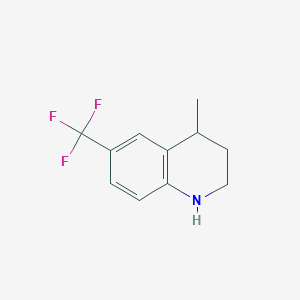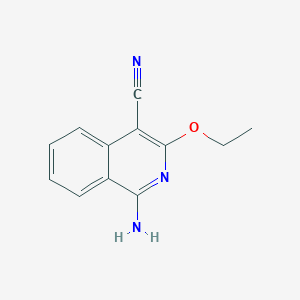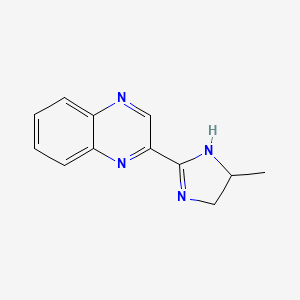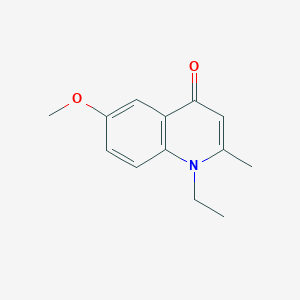
2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid is a compound that belongs to the quinazolinone family. Quinazolinones are heterocyclic compounds that have shown a wide range of biological activities, making them of significant interest in medicinal chemistry . This compound, in particular, has a quinazolinone core structure, which is known for its potential antibacterial, antimalarial, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid typically involves the reaction of 4-oxoquinazoline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the chloro group is replaced by the quinazolinone moiety . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar reaction pathways as laboratory-scale synthesis, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require the use of bases or acids to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while reduction can produce hydroxyquinazolinone derivatives .
Scientific Research Applications
2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Industry: The compound’s derivatives are used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . This inhibition leads to the disruption of cell wall formation and ultimately bacterial cell death . In cancer research, the compound is believed to inhibit certain kinases and enzymes that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazoline: This compound shares the quinazolinone core but lacks the acetic acid moiety.
2-(4-oxoquinazolin-3(4H)-yl)ethyl benzoate: Similar in structure but with an ethyl benzoate group instead of acetic acid.
Methyl 2-(4-oxo-3(4H)-quinazolinyl)benzoate: Another derivative with a benzoate group.
Uniqueness
2-((4-oxoquinazolin-3(4H)-yl)oxy)acetic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetic acid moiety allows for additional hydrogen bonding and interactions with biological targets, enhancing its potential as a therapeutic agent .
Properties
CAS No. |
113939-89-2 |
|---|---|
Molecular Formula |
C10H8N2O4 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
2-(4-oxoquinazolin-3-yl)oxyacetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-9(14)5-16-12-6-11-8-4-2-1-3-7(8)10(12)15/h1-4,6H,5H2,(H,13,14) |
InChI Key |
ATRKYDHHKHVLCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


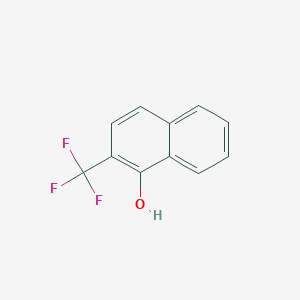
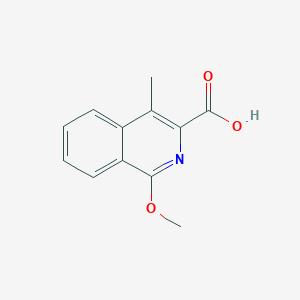
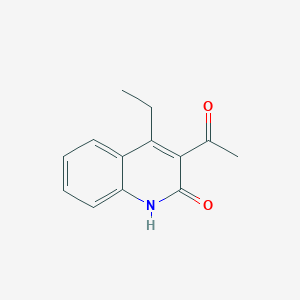


![2-chloro-5H-chromeno[4,3-d]pyrimidine](/img/structure/B11888743.png)
